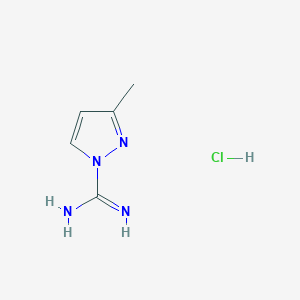
3-methyl-1H-pyrazole-1-carboximidamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1H-pyrazole-1-carboximidamidehydrochloride is an organic compound with the molecular formula C4H7ClN4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-methyl-1H-pyrazole-1-carboximidamidehydrochloride can be synthesized through several methods. One common method involves the reaction of aminoguanidine bicarbonate with 1,1,3,3-tetramethoxypropane, which undergoes cyclization to form the desired product . Another method involves the reaction of imidazole with cyanamide under specific conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-1H-pyrazole-1-carboximidamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
3-methyl-1H-pyrazole-1-carboximidamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-methyl-1H-pyrazole-1-carboximidamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazole-1-carboximidamide: A similar compound with a different substitution pattern.
3-methyl-1-phenyl-1H-pyrazole-5-ol: Another pyrazole derivative with different functional groups.
Uniqueness
3-methyl-1H-pyrazole-1-carboximidamidehydrochloride is unique due to its specific substitution pattern and the presence of the carboximidamide group. This gives it distinct chemical properties and reactivity compared to other pyrazole derivatives .
Propriétés
Formule moléculaire |
C5H9ClN4 |
|---|---|
Poids moléculaire |
160.60 g/mol |
Nom IUPAC |
3-methylpyrazole-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c1-4-2-3-9(8-4)5(6)7;/h2-3H,1H3,(H3,6,7);1H |
Clé InChI |
CVOIMBTUYYFLNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





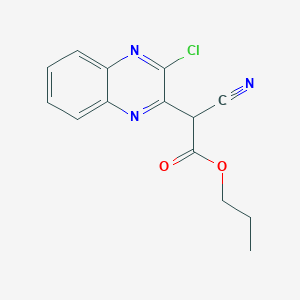
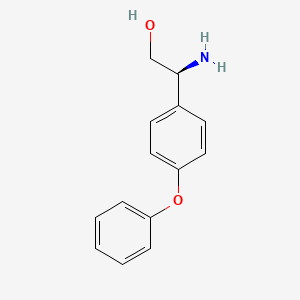

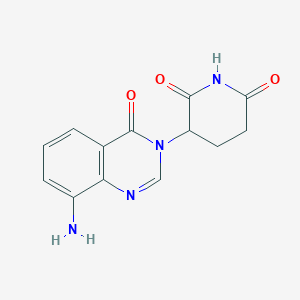
![1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylicacid](/img/structure/B13555068.png)
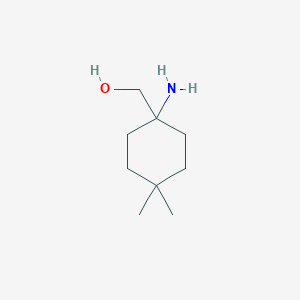
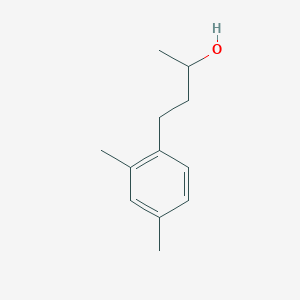
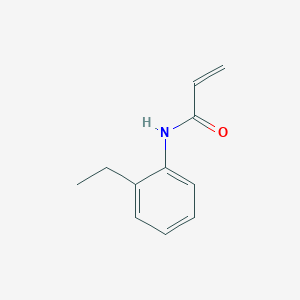
![1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
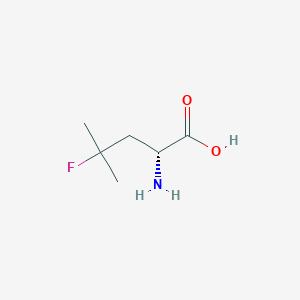
aminedihydrochloride](/img/structure/B13555094.png)
